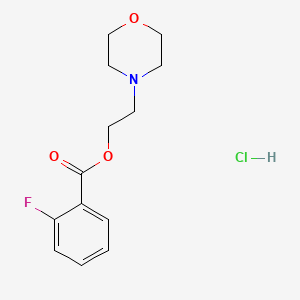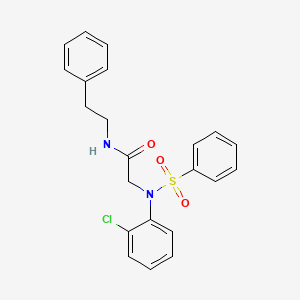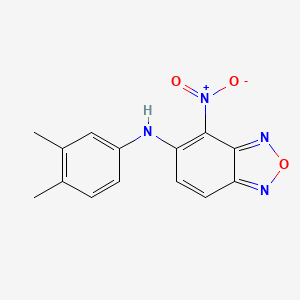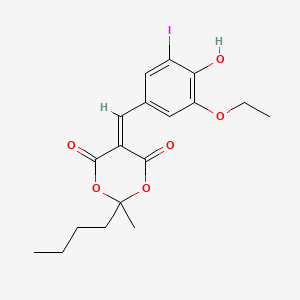
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride, also known as FE-β-CCE, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used as a tool for investigating the role of GABA receptors in the brain and its potential therapeutic applications.
Mécanisme D'action
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE acts as a competitive antagonist of the GABA receptor, which is an inhibitory neurotransmitter in the brain. By blocking the GABA receptor, this compoundβ-CCE increases the excitability of neurons and enhances the release of other neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compoundβ-CCE has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity, induce seizures, and impair cognitive function in animal models. This compoundβ-CCE has also been shown to modulate the release of various neurotransmitters including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE is a useful tool for investigating the role of GABA receptors in the brain. Its selective antagonistic effect on GABA receptors allows researchers to study the specific effects of GABA receptor modulation without interfering with other neurotransmitter systems. However, this compoundβ-CCE has some limitations in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in long-term studies. Additionally, this compoundβ-CCE can induce seizures at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE. One potential area of study is the role of GABA receptors in drug addiction and withdrawal. This compoundβ-CCE has been shown to modulate the release of dopamine, which is a key neurotransmitter involved in addiction. Another potential area of study is the development of more potent and selective GABA receptor antagonists based on the structure of this compoundβ-CCE. Finally, there is a need for further research on the long-term effects of this compoundβ-CCE on cognitive function and behavior.
Méthodes De Synthèse
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE can be synthesized by reacting 2-fluorobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compoundβ-CCE.
Applications De Recherche Scientifique
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE is widely used in scientific research as a selective GABA receptor antagonist. It has been used to investigate the role of GABA receptors in various physiological and pathological conditions such as anxiety, epilepsy, and drug addiction. This compoundβ-CCE has also been used to study the effect of GABA receptor modulation on cognitive function and memory.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3.ClH/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15;/h1-4H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBUHAGCXYJBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethylglycinamide](/img/structure/B5018989.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)
![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)


![N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B5019018.png)
![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)



![1-{4-[4-(2-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5019056.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5019064.png)
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
